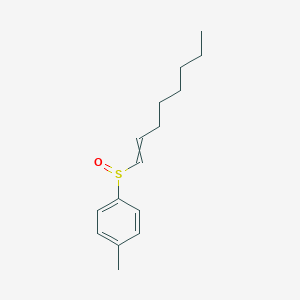
Difluoromethylnaphthylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Difluoromethylnaphthylsilane is an organosilicon compound that features a difluoromethyl group attached to a naphthyl ring through a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Difluoromethylnaphthylsilane can be synthesized through several methods. One common approach involves the reaction of naphthylsilane with difluoromethylating agents. For instance, the reaction of naphthylsilane with difluoromethyl iodide in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as distillation or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Difluoromethylnaphthylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert this compound to its corresponding hydrosilane derivative.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: this compound hydrosilane.
Substitution: Various substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Difluoromethylnaphthylsilane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: this compound derivatives are explored for their potential as pharmaceutical agents.
Industry: The compound is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of difluoromethylnaphthylsilane involves its interaction with various molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and binding affinity. The silicon atom in the compound can also engage in coordination with other atoms or molecules, further modulating its chemical behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Difluoromethylbenzylsilane: Similar structure but with a benzyl group instead of a naphthyl group.
Difluoromethylphenylsilane: Contains a phenyl group instead of a naphthyl group.
Difluoromethylsilylbenzene: Features a silyl group attached to a benzene ring.
Uniqueness
Difluoromethylnaphthylsilane is unique due to the presence of the naphthyl ring, which imparts distinct electronic and steric properties compared to its analogs
Eigenschaften
CAS-Nummer |
61502-55-4 |
|---|---|
Molekularformel |
C11H8F2Si |
Molekulargewicht |
206.26 g/mol |
InChI |
InChI=1S/C11H8F2Si/c12-11(13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H |
InChI-Schlüssel |
NDXCTLBMJXCMSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2[Si]C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Triethyl[4-(trimethylstannyl)butyl]stannane](/img/structure/B14588394.png)
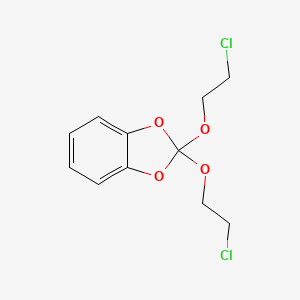
![[2-(4-Methylbenzoyl)phenyl]acetic acid](/img/structure/B14588399.png)

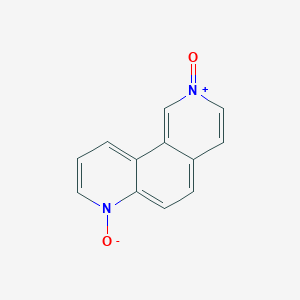
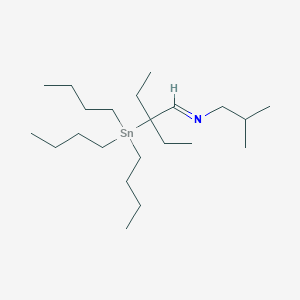
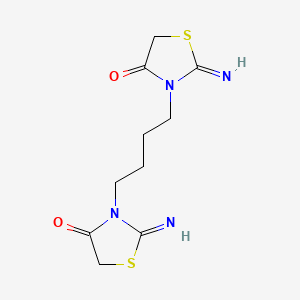
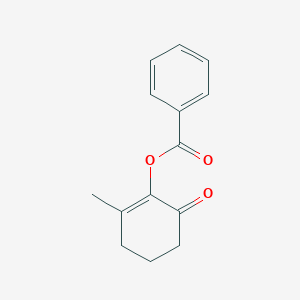
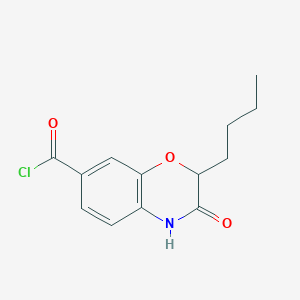
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 3,7-dimethyl-](/img/structure/B14588426.png)

